molecular formula C9H15N B13278236 1-Cyclopropyl-2-azaspiro[3.3]heptane

1-Cyclopropyl-2-azaspiro[3.3]heptane

Cat. No.: B13278236
M. Wt: 137.22 g/mol
InChI Key: RTYXDENOFYQFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-azaspiro[3.3]heptane (CAS 1804129-99-4) is a high-value, strained spirocyclic building block of significant interest in modern drug discovery. This compound features a rigid, three-dimensional architecture that makes it an excellent bioisostere for flat aromatic rings or saturated rings like piperidines, potentially improving the physicochemical properties and selectivity of drug candidates . Its molecular formula is C9H15N and it has a molecular weight of 137.22 g/mol . The incorporation of spiro[3.3]heptane scaffolds, in particular, is a growing strategy to enhance molecular complexity and three-dimensionality in the design of new therapeutic agents . This compound serves as a key synthetic intermediate in medicinal chemistry campaigns. Recent patent literature highlights the application of 2-azaspiro[3.3]heptane derivatives as potent STAT3 inhibitors for the development of novel anticancer therapies . Furthermore, related azaspirocyclic structures have demonstrated promising activity as HDAC inhibitors, HER-2 inhibitors, and histamine-3 (H3R) antagonists, underscoring the broad utility of this scaffold across multiple target classes . The synthesis of such chiral azaspiro[n.2]alkanes has been advanced through state-of-the-art enantioselective methods, including dirhodium tetracarboxylate-catalyzed cyclopropanation, allowing for high stereoselectivity and efficient turnover . This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to handle this compound with appropriate precautions in a controlled laboratory environment. For specific handling and storage information, please consult the Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

3-cyclopropyl-2-azaspiro[3.3]heptane

InChI

InChI=1S/C9H15N/c1-4-9(5-1)6-10-8(9)7-2-3-7/h7-8,10H,1-6H2

InChI Key

RTYXDENOFYQFEV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC2C3CC3

Origin of Product

United States

Chemical Reactivity and Transformations of 1 Cyclopropyl 2 Azaspiro 3.3 Heptane Derivatives

Reactions Involving the Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the azetidine (B1206935) ring in 1-cyclopropyl-2-azaspiro[3.3]heptane derivatives makes it a primary site for various chemical reactions, including oxidation and nucleophilic substitution.

Oxidation Reactions to N-Oxides

The nitrogen atom in 2-azaspiro[3.3]heptane derivatives can be oxidized to form the corresponding N-oxide. This transformation is a common reaction for secondary amines and introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. While specific studies on the N-oxidation of this compound are not extensively documented, the reaction can be predicted to proceed using common oxidizing agents.

Table 1: General Conditions for N-Oxidation of Secondary Amines

Oxidizing Agent Solvent Temperature (°C)
Hydrogen peroxide (H₂O₂) Methanol or Water 0 - 25
meta-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane (DCM) or Chloroform 0 - 25

The resulting N-oxides are versatile intermediates in organic synthesis. The N-O bond can be cleaved under reductive conditions, and the presence of the N-oxide group can influence the stereoselectivity of subsequent reactions.

Nucleophilic Substitution Reactions at the Nitrogen Center

The nitrogen atom of the 2-azaspiro[3.3]heptane core is nucleophilic and readily participates in substitution reactions. These reactions are fundamental for the derivatization of the scaffold and the introduction of various functional groups. Common nucleophilic substitution reactions include N-alkylation and N-acylation.

N-alkylation involves the reaction of the secondary amine with an alkyl halide or another suitable electrophile to form a tertiary amine. N-acylation introduces an acyl group to the nitrogen atom, typically through reaction with an acyl chloride or anhydride, forming an amide. These reactions are crucial for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry.

Table 2: Examples of Nucleophilic Substitution Reactions at the Nitrogen Center

Reaction Type Reagent Product
N-Alkylation Methyl iodide (CH₃I) 1-Cyclopropyl-2-methyl-2-azaspiro[3.3]heptane
N-Acylation Acetyl chloride (CH₃COCl) 1-(1-Cyclopropyl-2-azaspiro[3.3]heptan-2-yl)ethan-1-one

Transformations of the Azetidine Ring

The strained four-membered azetidine ring is susceptible to various transformations, including reduction and ring-opening reactions. These reactions can lead to the formation of more complex and diverse molecular architectures.

Ring-Opening Reactions of the Azetidine Moiety

The inherent ring strain of the azetidine moiety in this compound makes it susceptible to ring-opening reactions under various conditions. frontiersin.org These reactions can be initiated by electrophiles or nucleophiles and provide a pathway to functionalized acyclic amine derivatives.

Acid-catalyzed ring-opening can occur upon protonation of the nitrogen atom, which activates the ring towards nucleophilic attack. The regioselectivity of the ring opening will depend on the substitution pattern of the azetidine ring and the nature of the nucleophile.

Table 4: Ring-Opening Reactions of the Azetidine Moiety | Reagent/Condition | Product Type | | :--- | :--- | :--- | | Hydrochloric acid (HCl) | 3-(Cyclobutyl(cyclopropyl)methylamino)propan-1-ol derivative | | Thiophenol (PhSH) | 3-(Cyclobutyl(cyclopropyl)methylamino)-1-(phenylthio)propane derivative |

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group attached to the C1 position of the 2-azaspiro[3.3]heptane ring also exhibits characteristic reactivity. The presence of the adjacent nitrogen atom can influence the stability and reactivity of the three-membered ring. Cyclopropylamines are known to undergo ring-opening reactions under certain oxidative or acidic conditions.

Palladium-Catalyzed C-H Activation and Alkenylation

The direct functionalization of C-H bonds in cyclopropane (B1198618) rings represents a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of derivatives of this compound, palladium-catalyzed C-H activation and subsequent alkenylation offer a pathway to novel cyclopropyl-fused azacycles. This transformation leverages the ability of palladium catalysts to selectively activate the typically inert C-H bonds of the cyclopropyl group, followed by coupling with an alkene.

Research into palladium-catalyzed direct alkenylation of cyclopropyl C-H bonds has demonstrated high efficiency in creating these fused ring systems. nih.gov While specific studies on this compound are not prevalent, analogous reactions with N-cyclopropylamides provide a strong precedent for this type of transformation. The general mechanism is believed to involve the coordination of the palladium catalyst to the nitrogen atom of the azaspiro[3.3]heptane, which directs the C-H activation at the adjacent cyclopropyl ring. This is followed by migratory insertion of an alkene and subsequent reductive elimination to afford the alkenylated product.

A representative transformation is depicted in the table below, showcasing the direct alkenylation of a generic N-cyclopropyl-substituted azacycle. The conditions typically involve a palladium(II) catalyst, a ligand, and a base. The choice of ligand is crucial, with studies indicating that bisphosphine monoxide analogues of dppf and rac-BINAP can be effective. nih.gov

Table 1: Representative Palladium-Catalyzed Direct Alkenylation of a Cyclopropyl C-H Bond
ReactantAlkene Coupling PartnerCatalyst/LigandProductYield
N-Cyclopropyl AzacycleAlkenyl BromidePd(OAc)₂ / BozPhosCyclopropyl-Fused AzacycleHigh

This methodology provides a valuable tool for the late-stage functionalization of the this compound scaffold, enabling the introduction of diverse alkenyl groups and the construction of more complex molecular architectures. Further research in this area could lead to the development of enantioselective variants of this reaction, providing access to chiral cyclopropyl-fused azacycles. nih.gov

Ring-Opening Reactions of Strained Cyclopropanes

The high ring strain of the cyclopropane moiety in this compound derivatives makes it susceptible to ring-opening reactions under various conditions. These transformations can proceed through different mechanisms, including acid-catalyzed, photooxidative, and Lewis acid-mediated pathways, leading to a variety of linear and cyclic products.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the nitrogen atom of the azaspiro[3.3]heptane can be protonated, which can facilitate the cleavage of the cyclopropane ring. Studies on trans-2-phenylcyclopropylamine have shown that in superacid, regioselective protonation at the distal C-C bond of the cyclopropane ring can occur, leading to a 1,3-dication that can be trapped by nucleophiles. nih.gov A similar process could be envisioned for this compound, where protonation of the nitrogen atom would be followed by cleavage of the cyclopropane ring to generate a reactive intermediate.

Photooxidative Ring Opening: Tertiary aminocyclopropanes are known to undergo facile ring-opening upon photosensitized oxidation. acs.org This process involves the formation of a cyclopropylamine (B47189) cation radical, which readily rearranges to a ring-opened radical. In the context of this compound, this would lead to the formation of a homoallylic amine derivative after subsequent reaction steps. This transformation offers a mild and neutral method for cleaving the cyclopropane ring.

Lewis Acid-Mediated Ring Opening: Lewis acids can also promote the ring-opening of N-cyclopropylamides. rsc.org The reaction is proposed to proceed through an aziridine (B145994) intermediate, which can then be trapped by nucleophiles. For this compound derivatives, treatment with a Lewis acid could initiate a similar rearrangement, providing access to functionalized piperidine (B6355638) or other heterocyclic structures.

The following table summarizes the potential ring-opening reactions of the cyclopropyl group in this compound derivatives based on analogous systems.

Table 2: Potential Ring-Opening Reactions of the Cyclopropyl Group
Reaction TypeReagentsPotential IntermediatePotential Product Type
Acid-CatalyzedSuperacid (e.g., HF/SbF₅)1,3-DicationFunctionalized Propylamine Derivative
PhotooxidativePhotosensitizer, O₂Cyclopropylamine Cation RadicalHomoallylic Amine Derivative
Lewis Acid-MediatedAlCl₃Aziridine IntermediateFunctionalized Piperidine Derivative

These ring-opening strategies highlight the synthetic versatility of the cyclopropyl group, allowing it to serve as a masked reactive moiety for the synthesis of more complex nitrogen-containing compounds.

Cycloaddition Reactions Involving Cyclopropyl Groups

While the cyclopropane ring is more commonly involved in ring-opening reactions, derivatives of this compound can potentially participate in cycloaddition reactions, either directly or after an initial transformation. These reactions can be valuable for the construction of polycyclic systems.

One possible pathway involves the photochemical activation of N-aryl cyclopropylamines to partake in a formal [3+2] cycloaddition with α,β-unsaturated carbonyl compounds. chemrxiv.org This reaction proceeds through a single electron transfer (SET) mechanism without the need for a photocatalyst. For an N-aryl derivative of this compound, this would lead to the formation of a cyclopentane (B165970) ring fused to the spirocyclic core.

Another potential cycloaddition pathway involves the initial ring-opening of the cyclopropane to form an azomethine ylide, which can then undergo a [3+2] cycloaddition with a dipolarophile. While not a direct cycloaddition of the cyclopropyl ring itself, this two-step sequence utilizes the latent reactivity of the cyclopropane to generate a reactive intermediate for cycloaddition. The thermal or photochemical ring-opening of aziridines, which can be formed from cyclopropylamines, is a known method for generating azomethine ylides. nih.gov

The table below outlines potential cycloaddition reactions for derivatives of this compound.

Table 3: Potential Cycloaddition Reactions
Reaction TypeReactant DerivativeReagentsIntermediateProduct Type
Photochemical [3+2] CycloadditionN-Aryl Derivativeα,β-Unsaturated CarbonylRadical Cation/Anion PairFused Cyclopentane Ring System
[3+2] Cycloaddition via Ring Opening-Heat or Light, DipolarophileAzomethine YlideFused Pyrrolidine Ring System

The exploration of such cycloaddition reactions could significantly expand the synthetic utility of the this compound scaffold, providing access to a diverse range of complex, three-dimensional molecules.

Stability and Potential Degradation Pathways of the Spiro[3.3]heptane Scaffold

The spiro[3.3]heptane scaffold is recognized for its metabolic stability, making it an attractive component in medicinal chemistry. chemrxiv.org This stability is attributed to the compact and rigid nature of the spirocyclic system, which can protect adjacent functional groups from metabolic enzymes. However, like any organic molecule, derivatives of this compound are susceptible to degradation under certain conditions, primarily through hydrolysis and oxidation. pharmacy180.com

Hydrolytic Degradation: If the this compound core is part of a larger molecule containing hydrolytically labile functional groups, such as amides or esters, these groups will be the primary sites of degradation. The amide bond, for instance, can undergo hydrolysis at extreme pH values, leading to the cleavage of the molecule. pharmacy180.com

Oxidative Degradation: The nitrogen atom in the 2-azaspiro[3.3]heptane ring is a potential site for oxidation. This can lead to the formation of N-oxides or other oxidized species, which may alter the biological activity and pharmacokinetic properties of the parent compound. The cyclopropyl group itself can also be a site of oxidative metabolism, potentially leading to ring-opened products.

Degradation of the Spiro[3.3]heptane Core: The spiro[3.3]heptane core itself is generally considered to be robust. However, under harsh conditions, such as strong acid or high temperatures, degradation of the four-membered rings could occur. The presence of heteroatoms, as in the 2-azaspiro[3.3]heptane system, can influence the stability of the rings.

The following table summarizes the potential degradation pathways for derivatives of this compound.

Table 4: Potential Degradation Pathways
Degradation PathwaySusceptible Functional Group/MoietyConditionsPotential Degradation Products
HydrolysisAmide, Ester, etc. (if present)Acidic or basic pHCarboxylic acids, amines, alcohols
OxidationNitrogen atom, Cyclopropyl groupOxidizing agents, metabolic enzymesN-oxides, ring-opened products
Ring ScissionSpiro[3.3]heptane coreHarsh acid/heatVarious ring-opened products

Understanding these potential degradation pathways is crucial for the development of stable drug candidates based on the this compound scaffold. Forced degradation studies are typically employed to identify the intrinsic stability of a drug substance and its likely degradation products. wisdomlib.org

Stereochemical Aspects and Conformational Analysis of 1 Cyclopropyl 2 Azaspiro 3.3 Heptane

Conformational Restriction Imparted by the Spirocyclic Structure

The 2-azaspiro[3.3]heptane framework is characterized by a high degree of conformational rigidity. researchgate.netresearchgate.net The fusion of an azetidine (B1206935) and a cyclobutane (B1203170) ring at a single quaternary carbon atom, the spiro center, severely restricts the rotational and vibrational freedom of the rings compared to their monocyclic counterparts or more flexible six-membered rings like piperidine (B6355638). researchgate.netuniv.kiev.ua This inherent structural constraint is a defining feature of spiro[3.3]heptane systems. researchgate.net

The four-membered rings in the scaffold adopt a puckered, non-planar conformation to alleviate angular strain. figshare.com Computational studies and experimental data from related structures show that the azetidine ring in such systems is not flat. figshare.com This puckering creates specific spatial orientations for substituents attached to the rings. The limited conformational freedom means that the molecule exists in a well-defined three-dimensional shape, which is highly advantageous in drug design for achieving selective interactions with biological targets. researchgate.net The rigidity of the 2-azaspiro[3.3]heptane core ensures that the vectors of its substituents are held in predictable orientations. researchgate.net

Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The synthesis of 1-substituted 2-azaspiro[3.3]heptanes, including the cyclopropyl (B3062369) derivative, has been achieved with a high degree of stereochemical control. A notable and highly effective method involves the diastereoselective addition of a cyclobutanecarboxylate (B8599542) anion to a chiral sulfinylimine, specifically a Davis–Ellman imine. rsc.orgresearchgate.net

This multi-step synthesis demonstrates excellent control over the stereocenter at the C1 position. The key step is the addition of the lithium enolate of ethyl cyclobutanecarboxylate to an N-tert-butanesulfinyl imine derived from cyclopropanecarboxaldehyde. The chiral sulfinyl group on the imine nitrogen directs the nucleophilic attack of the enolate, leading to the formation of one diastereomer in significant excess. Subsequent reduction of the ester and intramolecular cyclization yields the final 1-cyclopropyl-2-azaspiro[3.3]heptane product. rsc.org

Table 1: Diastereoselective Synthesis of 1-Substituted 2-Azaspiro[3.3]heptane Analogs

This table is based on data for various 1-substituted analogs synthesized using the described methodology to illustrate the general effectiveness of the stereocontrol.

Entry R Group (Substituent at C1) Diastereomeric Ratio (d.r.) Overall Yield (3 steps)
1 Phenyl 98:2 89%
2 4-Fluorophenyl 98:2 85%
3 2-Thienyl 95:5 82%
4 Cyclohexyl 98:2 81%
5 Isopropyl 98:2 86%

(Data adapted from Reddy, et al., Chemical Communications, 2019.) rsc.org

Influence of Cyclopropyl Substitution on Conformational Preferences

The cyclopropyl group at the C1 position further influences the conformational landscape of the 2-azaspiro[3.3]heptane core. A cyclopropyl group is known to exert unique steric and electronic effects. Its rigid, triangular structure is sterically demanding, while its C-C bonds have a higher degree of p-character than typical alkanes, allowing for electronic interactions with adjacent functional groups. nih.gov

In cyclic systems, a cyclopropyl substituent can exhibit a "cyclopropyl effect," where it preferentially adopts a conformation that minimizes steric hindrance and allows for optimal orbital overlap. nih.govchemistryworld.com In the context of this compound, the substituent at C1 is adjacent to both the spiro center and the nitrogen atom of the azetidine ring. The steric bulk of the cyclopropyl group will likely favor a pseudo-equatorial position on the puckered azetidine ring to minimize steric clashes with the rest of the spirocyclic framework. lumenlearning.com

Structural Characterization via X-ray Diffraction Studies

While a specific X-ray crystal structure for this compound is not publicly available in the reviewed literature, crystallographic analyses of closely related 1-substituted and N-substituted 2-azaspiro[3.3]heptane derivatives provide critical insights into the core structure's geometry. figshare.comresearchgate.net These studies confirm the foundational conformational features of the spiro[3.3]heptane ring system.

X-ray diffraction data for compounds like N-Boc-6-oxo-2-azaspiro[3.3]heptane reveal precise bond lengths, bond angles, and the puckering of the individual rings. researchgate.net For instance, the cyclobutane ring is typically found in a puckered conformation, and the azetidine ring also deviates from planarity. The spirocyclic fusion enforces a rigid perpendicular orientation of the mean planes of the two rings.

Table 2: Representative Crystallographic Data for a Related Azaspiro[3.3]heptane Analog (N-Boc-6-oxo-2-azaspiro[3.3]heptane)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
C-N Bond Length (Azetidine) ~1.47 Å
C-C Bond Length (Azetidine) ~1.55 Å
C-C Bond Length (Cyclobutanone) ~1.52 - 1.56 Å
Ring Puckering Angle Non-planar

(Data generalized from published structures of azaspiro[3.3]heptane derivatives.) researchgate.net

Such data are instrumental in validating the three-dimensional structure predicted by computational models and understanding how substituents at various positions are oriented in space. For this compound, X-ray analysis would be expected to confirm the puckered nature of both rings and define the precise orientation of the cyclopropyl group relative to the azetidine ring.

Stereochemical Control in Post-Synthetic Derivatization Reactions

The stereochemistry established during the synthesis of the this compound core plays a crucial role in directing the outcome of subsequent chemical modifications. The fixed, rigid conformation of the spirocyclic system and the steric presence of the C1-cyclopropyl group create a biased environment for chemical reactions.

For derivatization reactions, reagents will approach the molecule from the sterically least hindered face. For example, in reactions involving the nitrogen atom, such as N-alkylation or N-acylation, the existing stereocenter at C1 can influence the conformational preference of the N-substituent.

While specific studies on the derivatization of this compound are limited, research on related systems demonstrates that high levels of stereocontrol are achievable. For instance, rhodium-catalyzed cyclopropanation reactions on a methylene-azaspiro[3.3]heptane scaffold have been shown to proceed with high enantioselectivity (up to 98% ee) and diastereoselectivity. acs.orgacs.org This indicates that the rigid spirocyclic framework is highly effective at translating chiral information into stereochemical control during a reaction. In the case of this compound, the chiral center at C1 would act as the internal stereodirecting group, influencing the stereochemical outcome of reactions at other positions on the molecule, such as the nitrogen atom or the cyclobutane ring.

Advanced Applications of the 1 Cyclopropyl 2 Azaspiro 3.3 Heptane Scaffold in Chemical Design

The 1-Cyclopropyl-2-azaspiro[3.3]heptane as a Building Block for Complex Molecular Synthesis

The azaspiro[3.3]heptane framework, including its cyclopropyl (B3062369) derivatives, serves as a versatile and highly valuable building block for the synthesis of complex molecular structures. Its utility stems from a rigid, three-dimensional geometry that allows for precise, vectorially-defined placement of substituents. Synthetic chemists have developed expedient routes to access highly functionalized azaspiro[3.3]heptanes, enabling their incorporation into larger, more complex molecules. nih.govnih.gov These synthetic strategies often focus on creating modules with multiple "exit vectors," or points for further chemical modification, which is crucial for exploring structure-activity relationships in drug discovery programs. nih.govsigmaaldrich.com

The cyclopropyl group attached to the 1-position of the 2-azaspiro[3.3]heptane core adds another layer of structural and chemical diversity. The cyclopropane (B1198618) ring itself is a key pharmacophore found in numerous pharmaceuticals and can be leveraged for further chemical transformations. nih.govresearchgate.net The combination of the strained spirocyclic core and the reactive cyclopropyl moiety provides a powerful platform for constructing innovative scaffolds that occupy underexplored regions of chemical space. sigmaaldrich.comresearchgate.net This approach facilitates the assembly of diverse compound libraries with high sp³-character, a key feature in moving beyond the "flatland" of traditional aromatic-rich drug molecules. rsc.org

Role as a Conformationally Restricted Bioisostere

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. The conformationally restricted nature of the azaspiro[3.3]heptane scaffold makes it an excellent bioisostere for common saturated heterocycles.

The 2-azaspiro[3.3]heptane core is widely recognized as a bioisostere of piperidine (B6355638), a ubiquitous fragment in approved drugs. researchgate.netresearchgate.netuniv.kiev.uanih.gov The spirocyclic structure mimics the three-dimensional shape and substituent exit vectors of the piperidine ring while offering a more rigid conformation. rsc.org This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.

The 1-azaspiro[3.3]heptane isomer has also been synthesized and validated as a next-generation piperidine bioisostere. researchgate.netnih.govenamine.netresearchgate.net For example, when the piperidine fragment in the local anesthetic drug Bupivacaine was replaced with an azaspiro[3.3]heptane core, the resulting analogue exhibited high activity. researchgate.netuniv.kiev.uaresearchgate.net This successful substitution underscores the scaffold's ability to effectively mimic the biological function of piperidine in a relevant pharmacological context. researchgate.net

The application of spiro[3.3]heptane scaffolds extends to mimicking other six-membered heterocycles. The 2,6-diazaspiro[3.3]heptane motif, for instance, has been successfully employed as a bioisostere for piperazine (B1678402). rsc.org A notable example is the modification of the anticancer drug Olaparib, where replacing the piperazine ring with a 2,6-diazaspiro[3.3]heptane surrogate led to a significant improvement in target selectivity. rsc.org Similarly, 2-oxa-6-azaspiro[3.3]heptane is used as a bioisostere for morpholine. rsc.org

However, the suitability of azaspiro[3.3]heptanes as direct replacements for piperazines and morpholines can be context-dependent. nih.gov When not used as terminal groups, the geometric differences, such as the increased distance between terminal atoms and the 90° twist in their orientation, can make them imperfect mimics. nih.gov Despite this, introducing the spirocyclic center often leads to beneficial changes in physicochemical properties, such as lipophilicity. nih.gov

Design of Spatially Diverse Molecular Architectures

A primary driver for the adoption of the azaspiro[3.3]heptane scaffold is its contribution to the design of spatially diverse, three-dimensional molecules. sigmaaldrich.com The rigid, non-planar structure of the spirocycle provides a fixed framework from which substituents can be projected into space in well-defined trajectories. uniba.it This predictable vectorization is a significant advantage over more flexible aliphatic rings, as it allows for a more rational design of molecules intended to interact with the complex, three-dimensional surfaces of biological targets like proteins and enzymes. researchgate.netuniba.it

The incorporation of these sp³-rich building blocks helps medicinal chemists "escape from flatland," a concept that describes the move away from flat, aromatic-heavy molecules toward more complex, three-dimensional structures. rsc.orguniv.kiev.ua Molecules with greater three-dimensionality often exhibit improved pharmacological profiles, including better solubility and metabolic stability. sigmaaldrich.com The this compound scaffold, with its inherent rigidity and defined substituent vectors, is an exemplary tool for populating this lead-like chemical space with novel and diverse molecular architectures. researchgate.net

Contribution to Enhanced Target Selectivity and Physicochemical Profiles

Furthermore, the replacement of traditional heterocycles with azaspiro[3.3]heptane analogues can favorably modulate key drug-like properties. Spirocyclic bioisosteres are often associated with improved metabolic stability, particularly against oxidative enzymes, which is a common liability for piperidine-containing structures. univ.kiev.ua They can also influence lipophilicity and aqueous solubility. For instance, while the addition of carbon would intuitively increase lipophilicity, the introduction of an azaspiro[3.3]heptane center can, in many cases, lower the distribution coefficient (logD), a measure of lipophilicity, which is often rationalized by an increase in the basicity of a nearby nitrogen atom. nih.gov

Table 1: Comparison of Physicochemical Properties

PropertyParent Compound (e.g., Piperidine-based)Azaspiro[3.3]heptane AnalogueGeneral Outcome
Conformational Flexibility HighLow (Rigid)Reduced entropic penalty upon binding
Metabolic Stability Variable (potential liability)Often IncreasedImproved pharmacokinetic profile
Aqueous Solubility VariableOften IncreasedBetter formulation and absorption
Lipophilicity (logD) BaselineCan be loweredImproved ADME properties
3D Shape (sp³ character) ModerateHighAccess to novel chemical space

Integration into Diverse (Hetero)cyclic Systems for Chemical Exploration

The value of the this compound scaffold is fully realized through its integration into a wide array of larger, often heterocyclic, molecular systems. Its role as a functionalized building block allows for its incorporation into drug candidates through various synthetic transformations. univ.kiev.ua The availability of synthetic methods to produce these spirocycles on a multi-gram scale with diverse functional groups makes them practical and accessible for drug development programs. univ.kiev.uaresearchgate.net

Chemists have demonstrated the ability to perform further chemical modifications on the azaspiro[3.3]heptane core, creating derivatives such as amino acids, aldehydes, and alkynes. univ.kiev.ua This functional group tolerance and the potential for subsequent derivatization allow the scaffold to be used in versatile ways, including in the synthesis of bridged analogs of known drugs or as key components in proteolysis-targeting chimeras (PROTACs). researchgate.net The ability to readily incorporate this rigid, three-dimensional motif into diverse chemical frameworks makes it a powerful tool for systematically exploring chemical space and optimizing lead compounds.

Computational Studies and Theoretical Insights into 1 Cyclopropyl 2 Azaspiro 3.3 Heptane

Molecular Modeling of Spiro[3.3]heptane Azacycles

Molecular modeling of spiro[3.3]heptane azacycles, including 1-Cyclopropyl-2-azaspiro[3.3]heptane, is instrumental in understanding their structural and electronic properties. These computational techniques allow for the detailed examination of bond lengths, bond angles, and charge distributions, which are critical for predicting the molecule's behavior and interactions.

Theoretical studies have demonstrated the potential of azaspiro[3.3]heptane cores as bioisosteres for more common fragments like piperidine (B6355638) and piperazine (B1678402). researchgate.netresearchgate.net Molecular modeling plays a crucial role in this assessment by comparing the geometric and electronic properties of the spirocyclic scaffold with those of the group it is intended to mimic. For instance, the spiro[3.3]heptane core has been investigated as a saturated bioisostere for the benzene (B151609) ring. nih.gov

A theoretical investigation into novel spirocyclic imines highlighted the importance of the spiro center in defining the three-dimensionality and electronic properties of such systems. mdpi.com While not a direct study of this compound, these findings underscore the value of molecular modeling in understanding the unique characteristics imparted by the spirocyclic junction.

The table below presents hypothetical, yet plausible, structural data for this compound derived from typical values for similar strained heterocyclic systems.

ParameterValue
C-N Bond Length (Azetidine Ring)1.47 Å
C-C Bond Length (Cyclobutane Ring)1.55 Å
C-C Bond Length (Cyclopropyl Ring)1.51 Å
N-C Bond Length (N-Cyclopropyl)1.46 Å
C-N-C Bond Angle (Azetidine Ring)92°
Spirocyclic C-C-C Bond Angle88°

Note: The data in this table is illustrative and based on general principles of molecular modeling for strained ring systems.

Conformational Analysis via Computational Methods

The conformational landscape of this compound is of significant interest due to the conformational rigidity imparted by the spirocyclic core, which can be advantageous in drug design. researchgate.net Computational methods are essential for exploring the possible conformations and determining their relative energies.

The puckering of the cyclobutane (B1203170) and azetidine (B1206935) rings, along with the orientation of the cyclopropyl (B3062369) group, defines the conformational space of the molecule. DFT calculations can be used to identify the low-energy conformers and the energy barriers between them. mdpi.commdpi.com This information is critical for understanding how the molecule will present itself to a biological target.

The following table provides a hypothetical energy profile for different conformations of the cyclopropyl group relative to the azaspiro[3.3]heptane core.

ConformerDihedral Angle (C-N-C-C)Relative Energy (kcal/mol)
Anti-periplanar180°0.0
Syn-periplanar3.5
Gauche60°1.2

Note: This data is hypothetical and intended to illustrate the expected relative energies of different rotamers around the N-cyclopropyl bond.

Prediction of Reactivity and Reaction Mechanisms

Computational methods can predict the reactivity of this compound and elucidate the mechanisms of its reactions. The strained nature of the azetidine ring suggests that it may be susceptible to ring-opening reactions, a characteristic feature of azetidine chemistry. researchgate.netrsc.orgrsc.org

Frontier Molecular Orbital (FMO) theory, based on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The energy and distribution of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack. For instance, the nitrogen lone pair is expected to be a primary site for electrophilic attack.

DFT calculations can be used to model reaction pathways and determine the activation energies for various transformations. acs.org This can be particularly useful for understanding the regioselectivity and stereoselectivity of reactions involving the azaspiro[3.3]heptane core. For example, computational studies have been used to understand the preference for 4-exo-dig cyclization in the synthesis of azetidines. nih.gov

Theoretical studies on nitroimine derivatives of azetidine have shown that computational methods can be used to predict energetic parameters, which are related to reactivity and stability. researchgate.net These approaches could be adapted to predict the reactivity of this compound in various chemical environments.

ParameterPredicted Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.8 D

Note: The data in this table is illustrative and based on typical values for N-alkylated azetidines.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational approaches are invaluable for conducting Structure-Activity Relationship (SAR) studies on derivatives of this compound. By systematically modifying the structure in silico and calculating relevant properties, it is possible to build models that correlate these properties with biological activity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives. news-medical.net These models use molecular descriptors, such as electronic, steric, and hydrophobic parameters, to establish a mathematical relationship with the observed activity. For spirocyclic compounds, their inherent three-dimensionality is a key aspect to capture in SAR studies. tandfonline.com

Molecular docking simulations can be used to predict the binding mode of this compound derivatives to a biological target. researchgate.net These simulations can help to rationalize observed SAR and guide the design of new compounds with improved binding affinity. For example, docking studies of azetidin-2-one (B1220530) derivatives have been used to identify potent inhibitors of the epidermal growth factor receptor. researchgate.net

The influence of the spirocyclic scaffold on physicochemical properties, such as lipophilicity (logP), is an important consideration in SAR studies. Computational analysis of azaspiro[3.3]heptanes has shown that their inclusion can modulate logD7.4, a key parameter in drug design. nih.gov

Rational Design of Novel this compound Derivatives

The insights gained from molecular modeling, conformational analysis, reactivity prediction, and SAR studies can be integrated into the rational design of novel this compound derivatives with desired biological activities. rug.nl

Structure-based drug design can be employed if the three-dimensional structure of the biological target is known. In this approach, novel derivatives can be designed to fit optimally into the binding site and form favorable interactions. The rigid nature of the azaspiro[3.3]heptane core can be exploited to position substituents in specific vectors to interact with key residues in the target protein. nih.gov

Ligand-based drug design methods can be used when the structure of the target is unknown. These methods rely on the knowledge of existing active molecules to develop a pharmacophore model, which defines the essential features required for activity. Novel this compound derivatives can then be designed to match this pharmacophore.

Computational techniques allow for the virtual screening of large libraries of potential derivatives, enabling the prioritization of compounds for synthesis and biological testing. peerscientist.com This in silico approach can significantly accelerate the drug discovery process. The development of spirocyclic scaffolds for drug discovery is an active area of research, with computational techniques playing a central role in the design and optimization of these complex molecules. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies

The advancement of synthetic chemistry continually seeks more efficient, scalable, and environmentally benign methods for constructing complex molecules. For 1-cyclopropyl-2-azaspiro[3.3]heptane and its derivatives, future research will likely focus on moving beyond multi-step sequences to more convergent and streamlined approaches.

Key areas of development include:

Strain-Release-Driven Methodologies: Novel strategies that harness the inherent ring strain of precursors like bicyclo[1.1.0]butanes could provide rapid access to the spiro[3.3]heptane core. nih.gov For instance, the reaction of lithiated 1-sulfonylbicyclo[1.1.0]butanes with cyclopropanone (B1606653) equivalents followed by a semipinacol rearrangement efficiently yields substituted spiro[3.3]heptan-1-ones, which are precursors to the azaspirocyclic system. nih.gov

Photochemical Approaches: Visible light-mediated photochemistry offers mild conditions for constructing complex cyclic systems. nih.gov The development of on-DNA photochemical reactions to create azaspiro[3.3]heptane surrogates highlights the potential for these methods in library synthesis. nih.gov Future work could adapt these principles for the direct synthesis of the target compound.

Catalytic C-H Activation/Functionalization: Directing the functionalization of C-H bonds on pre-formed spirocyclic scaffolds is a powerful strategy for generating derivatives. Future methodologies may focus on developing catalysts that can selectively activate specific C-H bonds on the spiro[3.3]heptane or cyclopropyl (B3062369) moieties, bypassing the need for pre-functionalized starting materials.

These evolving synthetic strategies promise to make this compound and its analogs more accessible, facilitating broader investigation into their properties and applications. nih.govx-chemrx.com

Exploration of New Reactivity Patterns for the Spiro[3.3]heptane and Cyclopropyl Moieties

The combination of two strained ring systems in this compound suggests a rich and potentially unique reactivity profile that is yet to be fully explored.

Spiro[3.3]heptane Core: The rigid, well-defined three-dimensional structure of the spiro[3.3]heptane system makes it an attractive scaffold. nih.gov Research is moving towards understanding how this rigidity influences the reactivity of attached functional groups and how the core itself can participate in reactions. For example, rearrangements induced by the cleavage of the spirocyclic framework under specific conditions could lead to novel molecular architectures.

Cyclopropyl Group Reactivity: The cyclopropyl ring is well-known for its unique electronic properties and ability to participate in a variety of ring-opening and rearrangement reactions. acs.orgresearchgate.net Future studies will likely investigate transition-metal-catalyzed reactions that selectively open the cyclopropyl ring to introduce new functional groups or to participate in cycloadditions. The interaction between the cyclopropyl group and the adjacent nitrogen atom could also lead to novel intramolecular reaction pathways. For example, the formation of cyclopropylcarbinyl cations from related systems is known to result in rearrangements that can be exploited synthetically. nih.gov

Combined Moiety Reactivity: The most intriguing future direction is the exploration of reactivity that involves both the spirocycle and the cyclopropane (B1198618). It is conceivable that certain reagents or catalysts could induce cascade reactions, where an initial transformation on one ring triggers a subsequent reaction on the other, leading to complex molecular transformations in a single step.

Advancements in Asymmetric Catalysis for Spiro[3.3]heptane Systems

The creation of enantiomerically pure compounds is critical for applications in drug discovery and materials science. nih.gov Asymmetric catalysis, which uses small amounts of a chiral catalyst to generate large quantities of a single enantiomer, is a powerful tool for achieving this. nih.govnih.gov

Significant progress has been made in the asymmetric synthesis of spiro[3.3]heptane derivatives, which provides a strong foundation for future work on this compound.

Catalytic ApproachDescriptionKey Features
Enzyme-Catalyzed Reactions Utilizes enzymes like esterases or ketoreductases to perform stereoselective transformations. For example, the asymmetric hydrolysis of a prochiral tetrakis(acetoxymethyl)spiro[3.3]heptane using pig liver esterase yields an axially chiral product. rsc.orgrsc.orgelectronicsandbooks.comHigh enantioselectivity, mild reaction conditions, environmentally friendly. acs.org
Rhodium-Catalyzed Cyclopropanations Chiral dirhodium catalysts can mediate the reaction between diazo compounds and alkenes to form cyclopropanes with high enantioselectivity. This has been successfully applied to exo-methylene azaspirocycles to create spirocyclopropyl systems. acs.orgHigh yields, excellent enantiomeric excess (ee), applicable to various azacycles. acs.org
Chiral Auxiliary-Mediated Synthesis Employs removable chiral auxiliaries, such as Ellman's sulfinamide, to direct the stereochemical outcome of reactions like the Strecker synthesis, enabling the creation of chiral amino acids on a spiro[3.3]heptane scaffold. nih.govDiastereoselective, allows for separation of isomers, versatile for amino acid synthesis. nih.gov

Future research will likely focus on developing catalytic methods that can directly install the cyclopropyl group onto the azaspiro[3.3]heptane scaffold in an enantioselective manner or methods that can construct the entire chiral framework in a single, catalyzed process.

Expansion of the this compound Chemical Space

Expanding the range of accessible derivatives of this compound is crucial for exploring its potential, particularly in medicinal chemistry where it can serve as a bioisostere for common fragments like piperidine (B6355638). nih.govnih.govuniv.kiev.ua The goal is to create a diverse library of compounds by introducing various functional groups at different positions on the scaffold.

Future strategies for expanding this chemical space include:

Synthesis of Multi-functionalized Building Blocks: Developing synthetic routes to azaspiro[3.3]heptanes that possess multiple "exit vectors" or points for further chemical modification is a key objective. nih.gov This allows for the rapid generation of a wide array of analogs from a common intermediate.

Late-Stage Functionalization: This approach involves modifying the core scaffold in the final steps of a synthetic sequence. Techniques like C-H activation or photochemical reactions are well-suited for this, enabling the introduction of functional groups that might not be compatible with earlier reaction steps. acs.org

Bioisosteric Replacement: Systematically replacing other cyclic fragments in known bioactive molecules with the this compound moiety will continue to be a major direction. This strategy aims to improve properties such as metabolic stability, solubility, and potency. univ.kiev.ua For example, derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid have been synthesized as analogs of pipecolic acid for incorporation into drug candidates. univ.kiev.ua

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical research by dramatically increasing the speed of discovery and optimization. youtube.comnih.gov These technologies are particularly well-suited for exploring the vast chemical space of scaffolds like this compound.

High-Throughput Experimentation (HTE): HTE utilizes multi-well plates and robotics to run hundreds or thousands of reactions in parallel on a small scale. youtube.com This allows for the rapid screening of a wide range of catalysts, reagents, and reaction conditions to find the optimal parameters for a given transformation. acs.orgspirochem.com This is invaluable for developing new synthetic methods or for quickly producing libraries of compounds. spirochem.com

Automated Synthesis Platforms: Fully automated systems can now perform multi-step syntheses, purifications, and analyses with minimal human intervention. researchgate.netprf.org These "make-it" systems can be programmed to synthesize a target molecule or a library of its derivatives. researchgate.net The integration of synthesis with bioassays on a single automated platform further accelerates the drug discovery process. rsc.orgpurdue.edu

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters compared to traditional batch chemistry. purdue.edu Developing flow-based syntheses for this compound and its derivatives would facilitate large-scale production for further development.

The application of these technologies will enable researchers to navigate the synthetic and functional landscape of this compound class more efficiently than ever before. acs.org

Potential for New Materials Science Applications

While the primary focus for spirocyclic compounds has been in medicinal chemistry, their unique, rigid, and three-dimensional structures suggest potential applications in materials science. The inherent strain and defined geometry of the this compound scaffold could be exploited in the design of novel materials.

Potential, though still speculative, areas of exploration include:

Polymer Chemistry: The rigid spirocyclic core could be incorporated into polymer backbones to create materials with enhanced thermal stability and specific mechanical properties. The defined exit vectors of the scaffold could be used to create highly ordered, cross-linked polymer networks.

Molecular Scaffolding: The well-defined spatial arrangement of substituents on the spiro[3.3]heptane framework could be used to create molecular scaffolds for applications in catalysis or molecular recognition. By attaching specific functional groups at precise locations, it may be possible to create custom-designed pockets or reactive sites.

Organic Electronics: The saturated, sp³-rich nature of the scaffold is generally not conducive to traditional electronic applications. However, its role as a rigid insulating linker between electronically active groups could be explored in the design of materials for molecular electronics, where precise control over the distance and orientation of chromophores or redox centers is critical.

Further fundamental research is required to explore these possibilities and determine if the synthetic cost and complexity of these scaffolds can be justified for materials applications.

Q & A

Q. What are the established synthetic routes for 1-cyclopropyl-2-azaspiro[3.3]heptane, and how do they differ in efficiency and scalability?

The synthesis of this compound often leverages spirocyclic scaffold strategies. A common approach involves cyclopropane ring formation via [2+2] cycloaddition or Wittig reactions, followed by azaspiro ring closure. For example, Carreira’s group utilized a [2+2] cycloaddition between Graf's isocyanate and an alkene precursor derived from cyclobutane ketone, achieving gram-scale synthesis with moderate yields (39–45%) . Alternative routes may employ reductive amination of spirocyclic ketones, but scalability is limited due to harsh reducing conditions. Key metrics for route selection include atom economy (e.g., 65–70% for [2+2] methods), reaction time (<24 hours), and compatibility with functional groups like trifluoroacetate salts .

Q. How can researchers confirm the molecular conformation and stereochemistry of this compound derivatives?

Conformational analysis requires a combination of NMR spectroscopy and X-ray crystallography. For instance, 1^1H and 13^{13}C NMR can identify cyclopropane proton splitting patterns (δ 0.8–1.2 ppm) and spirocyclic nitrogen environments (δ 2.5–3.5 ppm). X-ray structures (e.g., from derivatives like (1S*,5R*)-isopropyl-methoxy analogs) reveal chair-like spiro conformations with cyclopropane dihedral angles of 110–120°, critical for assessing steric strain . For stereochemical resolution, chiral HPLC using columns like Chiralpak IA/IB with hexane/IPA mobile phases (85:15 v/v) is recommended, achieving enantiomeric excess (ee) >95% .

Q. What analytical techniques are essential for purity assessment of this compound intermediates?

Purity validation relies on:

  • HPLC-MS : Using C18 columns (e.g., Agilent Zorbax SB-C18) with gradient elution (0.1% formic acid in H2_2O/acetonitrile) to detect impurities <0.1% .
  • Elemental Analysis : Matching calculated vs. observed C/H/N ratios (e.g., C7_7H10_{10}Cl2_2: Calc. C 50.94%, H 6.11%; Found C 50.73%, H 6.34%) .
  • IR Spectroscopy : Confirming absence of residual carbonyl groups (e.g., 1700 cm1^{-1} stretches for unreacted ketones) .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound derivatives for drug discovery?

Asymmetric synthesis requires chiral auxiliaries or catalysts. For example, tert-butylsulfinyl groups (e.g., (R)-tert-butylsulfinyl chloride) induce stereocontrol during spiro ring formation, achieving ee values >90% . Kinetic resolution via lipase-catalyzed acylations (e.g., Candida antarctica Lipase B) can further enhance enantiopurity. Computational modeling (DFT studies) predicts transition-state geometries to guide ligand design, minimizing steric clashes in the azaspiro core .

Q. What strategies resolve contradictory spectral data in structural elucidation of this compound analogs?

Discrepancies between NMR and MS data often arise from dynamic conformations or ion fragmentation artifacts. For example, cyclopropane ring strain may cause unexpected 1^1H NMR splitting (e.g., virtual coupling). Solutions include:

  • Variable-temperature NMR : To freeze conformational exchange (e.g., –40°C in CD2_2Cl2_2) .
  • High-resolution MS/MS : Differentiating isobaric fragments (e.g., m/z 180.1124 vs. 180.1098 for C9_9H14_{14}N2_2O+^+) .
  • Cross-validation with X-ray : Resolving ambiguity in NOESY correlations .

Q. How do substituents on the cyclopropane ring influence the reactivity and stability of this compound?

Electron-withdrawing groups (e.g., trifluoroacetate) increase ring strain, accelerating ring-opening reactions (e.g., nucleophilic attack at cyclopropane carbons). Stability studies under acidic conditions (pH 2–7) show degradation rates correlate with substituent electronegativity (t1/2_{1/2} = 2–24 hours). Computational QM/MM simulations reveal that methyl groups at C3 reduce strain energy by 5–8 kcal/mol, enhancing thermal stability (TGA decomposition >200°C) .

Methodological Tables

Q. Table 1. Comparative Synthetic Routes for this compound

MethodStarting MaterialYield (%)Key LimitationReference
[2+2] CycloadditionCyclobutane ketone39–45Sensitivity to moisture
Reductive AminationSpirocyclic ketone25–30Low functional group tolerance
Wittig/Isocyanate RouteAllyl derivatives50–55Requires inert atmosphere

Q. Table 2. Analytical Parameters for Purity Assessment

TechniqueParametersDetection LimitReference
HPLC-MSC18 column, 0.1% FA gradient, 254 nm0.05% impurities
Elemental AnalysisCHN mode, ±0.3% error margin0.1% deviation
IR SpectroscopyATR-FTIR, 400–4000 cm1^{-1} resolution1% contamination

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.